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Menthyl acetate

Cat. No.: B7771268
CAS No.: 20777-36-0
M. Wt: 198.30 g/mol
InChI Key: XHXUANMFYXWVNG-UHFFFAOYSA-N
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Description

Overview of Menthyl Acetate (B1210297) as a Monoterpene Ester

Menthyl acetate belongs to the menthane monoterpenoids class of organic compounds, which are characterized by a structure based on the p-menthane (B155814) backbone—a cyclohexane (B81311) ring substituted with a methyl group and a propyl group. hmdb.ca It is recognized as one of the primary constituents of peppermint essential oil. sigmaaldrich.com

This compound is a key volatile component found in the essential oils of various mint species (Mentha). It is a significant contributor to the characteristic smell and flavor of peppermint (Mentha piperita). wikipedia.orgmanekancor.com The concentration of this compound in peppermint oil can vary widely, ranging from 0.72% to 17.4%, depending on factors such as the plant's geographical origin and the extraction methods used. In Mentha arvensis, or corn mint, this compound typically constitutes 2-3% of its volatile oil. manekancor.comganpatiagri.in It is also found in other species, including Mentha canadensis and Mentha citrata. nih.govqascf.com

The significance of this compound in Mentha species is primarily linked to its sensory properties; the ester is a primary reason for the distinct minty taste of peppermint. qascf.com The compound is naturally obtained through steam distillation, often followed by fractional distillation of the plant's overground parts. manekancor.comganpatiagri.in In the plant's biosynthesis, the concentrations of menthol (B31143) and this compound are interlinked and can be inversely regulated.

Table 1: Occurrence of this compound in Various Mentha Species

Species Common Name Typical this compound Content in Essential Oil Reference
Mentha piperita Peppermint 3–5% wikipedia.org, 2–11% qascf.com, up to 17.4% wikipedia.orgqascf.com
Mentha arvensis Corn Mint / Field Mint 2–3% manekancor.comganpatiagri.in manekancor.comganpatiagri.in
Mentha canadensis Canadian Mint Reported as present nih.gov nih.gov
Mentha spicata Spearmint Reported as present sonwuapi.com sonwuapi.com
Mentha citrata Bergamot Mint Contains linalyl acetate as a major component, but this compound also reported in Mentha genus qascf.com qascf.com

Note: The concentration of essential oil components can vary significantly based on cultivar, geography, and processing.

The molecular structure of this compound is derived from menthol, which possesses three chiral centers. This gives rise to several possible stereoisomers. mdpi.com The most common natural form is l-menthyl acetate, derived from the naturally abundant l-menthol (B7771125) ((1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl acetate). wikipedia.orgmdpi.com

The chirality of this compound is a critical consideration in academic research, particularly in fields like asymmetric synthesis, where chiral molecules are used to induce specific stereochemical outcomes in reactions. mdpi.com The different stereoisomers can exhibit distinct biological and sensory properties. For example, derivatives of the L-menthol enantiomer are widely utilized as chiral auxiliaries in organic synthesis. mdpi.com The various isomers include forms such as neothis compound and isothis compound. nih.govnist.gov The racemic mixture, (±)-Menthyl acetate, is also a subject of study. hmdb.ca Research has demonstrated that the esterification of menthol enantiomers can proceed while preserving the enantiomeric purity of the resulting ester. mdpi.com

Table 2: Key Stereoisomers Related to this compound

Compound Name IUPAC Name CAS Number Chirality Note Reference
l-Menthyl acetate (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl acetate 2623-23-6 The most common naturally occurring isomer. wikipedia.org
(±)-Menthyl acetate (rac)-Menthyl acetate 89-48-5 A racemic mixture of this compound isomers. hmdb.canist.gov
Neothis compound (1R,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl acetate --- A stereoisomer of this compound. nih.gov
Isothis compound (1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexyl acetate --- A stereoisomer of this compound. europa.eu

Note: CAS numbers and specific IUPAC names for all stereoisomers are not always consistently reported across all databases.

Natural Occurrence and Significance in Mentha Species

Historical Context of this compound Research

Early research into the components of essential oils laid the groundwork for the study of this compound. While modern research began in the 20th and 21st centuries, foundational work on related compounds dates back further. For instance, research into the chiral properties of esters derived from complex organic acids, such as triphenylacetic acid, includes a report on menthyl triphenylacetate as early as 1912 by Chugayev. nih.govacs.org This highlights a long-standing scientific interest in how chiral alcohols like menthol impart optical activity to their corresponding esters. The systematic investigation of individual components of essential oils, like this compound, evolved with the advancement of analytical techniques such as gas chromatography and mass spectrometry, allowing for precise identification and quantification. researchgate.net

Scope and Objectives of this compound Scholarly Investigation

The scholarly investigation of this compound is multifaceted, driven by its applications and unique chemical properties. A primary objective of research is to understand and optimize its synthesis, often through the esterification of menthol and acetic acid or via catalytic hydrogenation of related compounds. sonwuapi.com

Key areas of academic inquiry include:

Flavor and Fragrance Chemistry: Due to its pleasant, minty aroma, a significant amount of research focuses on its use as a flavoring agent in food products and as a fragrance component in cosmetics. sonwuapi.com

Biocatalysis: Researchers explore the use of enzymes for the synthesis of this compound, which can offer high selectivity and milder reaction conditions compared to traditional chemical synthesis.

Conformational Analysis: Advanced spectroscopic studies are conducted to analyze the conformational landscape of this compound, providing insights into its molecular structure and stability. researchgate.net

Chiral Chemistry: The chiral nature of this compound makes it a model compound for studying stereochemistry and its influence on physical and biological properties. Its derivatives are investigated for use in asymmetric synthesis. mdpi.com

Material Science: Studies have examined the encapsulation of this compound in materials like cyclodextrins to enhance its stability and control its release, which is relevant for its application in various products. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B7771268 Menthyl acetate CAS No. 20777-36-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) acetate
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InChI

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3
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InChI Key

XHXUANMFYXWVNG-UHFFFAOYSA-N
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Canonical SMILES

CC1CCC(C(C1)OC(=O)C)C(C)C
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Molecular Formula

C12H22O2
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DSSTOX Substance ID

DTXSID20859153
Record name cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate
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Molecular Weight

198.30 g/mol
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Physical Description

Liquid, Colorless liquid with an odor like menthol; [Hawley], colourless to pale yellowish liquid with a mild, minty odour
Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel-
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Boiling Point

227 °C
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Solubility

soluble in alcohol, propylene glycol, most fixed oils; slightly soluble in water, glycerol, 1 ml in 6 ml 70% alcohol; 1 ml in 1 ml 80% alcohol (in ethanol)
Record name Menthyl acetate
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Density

dl-, (-)- 0.919-0.924
Record name Menthyl acetate
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Vapor Pressure

0.05 [mmHg]
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CAS No.

16409-45-3, 2230-87-7, 2552-91-2, 89-48-5, 20777-36-0, 2623-23-6, 29066-34-0
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Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel-
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Advanced Synthetic Methodologies and Chemical Transformations of Menthyl Acetate

Chemoenzymatic Synthesis and Biocatalysis for Enantioselective Production

Biocatalysis offers a powerful and environmentally friendly approach for producing enantiomerically pure compounds like l-menthol (B7771125) from racemic mixtures of menthyl acetate (B1210297). This is primarily achieved through the use of enzymes such as lipases and esterases that exhibit high enantioselectivity. rsc.orgrsc.org

The enzymatic hydrolysis of a racemic mixture of DL-menthyl acetate is a widely studied method for the kinetic resolution of l-menthol. rsc.orgrsc.org In this process, an enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other unreacted and allowing for their separation.

The efficiency of the enzymatic hydrolysis of DL-menthyl acetate is highly dependent on various reaction parameters. Key factors that are often optimized include temperature, pH, co-solvent concentration, and substrate concentration. nih.govresearchgate.net

For instance, in a study using a whole-cell lipase (B570770) from Burkholderia cepacia ATCC 25416, the addition of 15% (v/v) dimethyl sulfoxide (B87167) (DMSO) as a co-solvent significantly enhanced the enantiomeric ratio (E) to 170, which was about three times higher than the reaction without a co-solvent. researchgate.netcolab.ws Under these optimized conditions, l-menthol was produced with 96% optical purity and a 50% conversion rate. colab.ws

Another study focusing on a para-nitrobenzyl esterase from Bacillus subtilis 168 (pnbA-BS) identified the optimal temperature and pH for the hydrolysis of DL-menthyl acetate to be 30°C and pH 7.0, respectively. nih.gov To overcome substrate inhibition at high concentrations, a substrate constant feeding strategy was employed, which allowed for the selective hydrolysis of 1.0 M DL-menthyl acetate, achieving a 48.9% conversion and an enantiomeric excess of the product (e.e.p) greater than 99%. rsc.orgnih.gov

Enzyme SourceOptimal TemperatureOptimal pHCo-solventKey Findings
Burkholderia cepacia ATCC 2541630°C-15% (v/v) DMSOEnantiomeric ratio increased threefold. researchgate.netcolab.ws
Bacillus subtilis 168 (pnbA-BS)30°C7.0None (substrate feeding)High conversion and enantioselectivity at high substrate concentration. nih.gov
Crude Bacillus subtilis ECU0554 Esterase30°C7.010% (v/v) ethanol (B145695)Achieved 49.0% conversion and 98.0% e.e. for l-menthol. researchgate.net

Interactive Data Table:

Sort the table by clicking on the headers to compare the different biocatalytic systems.

A recombinant esterase (BsE) from Bacillus subtilis 0554, which displays excellent enantioselectivity towards DL-menthyl acetate, has been successfully immobilized as CLEAs. hep.com.cn While the free enzyme's activity decreased sharply at high substrate concentrations (1 to 3 M) in a mono-aqueous system, the immobilized enzyme showed improved performance in a biphasic system. hep.com.cn By using an optimized pentanol-water biphasic system with the surfactant sodium dodecyl sulfate (B86663) (SDS), the immobilized BsE could achieve over 40% conversion of up to 3.0 M DL-menthyl acetate, producing l-menthol with an enantiomeric excess of over 97%. hep.com.cn This demonstrates the potential for large-scale production of l-menthol using immobilized enzymes. hep.com.cn

Immobilization TechniqueEnzymeSupportKey Advantage
Cross-Linked Enzyme Aggregates (CLEAs)Recombinant Bacillus subtilis 0554 esterase (BsE)-Enabled efficient hydrolysis at high substrate loads in a biphasic system. hep.com.cn
AdsorptionCandida rugosa lipase (AYL)Corn starch filmGood reusability over multiple cycles. scielo.br
AdsorptionCandida antarctica B lipase (Lipozyme CaLB-L)SiO2Maintained enantioselectivity under various conditions. scite.ai

Interactive Data Table:

Explore the different immobilization strategies and their benefits by sorting the table.

Protein engineering techniques, such as site-directed mutagenesis and directed evolution, are employed to improve the enantioselectivity and catalytic efficiency of esterases for the production of l-menthol. rsc.orgnih.gov

Further engineering of an esterase from Bacillus subtilis using structure-guided triple-code saturation mutagenesis resulted in mutants with excellent enantioselectivity (ee > 99%, E > 300) and high catalytic efficiency at a substrate concentration of 200 g/L without the need for a co-solvent. nih.gov

EnzymeMutationImprovement in Enantioselectivity (E value)
Bacillus subtilis 168 esterase (pnbA-BS)A400P1.0 to 466.6 rsc.orgnih.gov
Bacillus subtilis esterase (pnbA)F314E/F315T19.95 to 36.25 nih.gov

Interactive Data Table:

Click on the headers to see how different mutations impact enzyme enantioselectivity.

Biocatalytic transesterification is another important chemoenzymatic route for producing menthyl acetate. This method involves the reaction of menthol (B31143) with an acyl donor, such as vinyl acetate or acetic anhydride (B1165640), catalyzed by a lipase.

In one study, the enantioselective synthesis of (-)-menthyl acetate was investigated using an immobilized lipase from Candida rugosa (Chirazyme L-3) in a fed-batch reactor. utm.my The reaction between (±)-menthol and acetic anhydride in n-heptane at 30°C yielded molar yields of up to 29.57% after 48 hours. utm.my A fed-batch feeding strategy was employed to minimize the hydrolysis of the acetic anhydride, which can be a competing reaction catalyzed by the same enzyme. utm.my

Another study explored the use of various lipases for the resolution of (R,S)-menthol with vinyl acetate. scielo.br Lipase from Candida rugosa (AYL) was identified as the most suitable biocatalyst. scielo.br When the reaction was performed at 35°C in toluene, a conversion of 33.6% was achieved with an enantiomeric excess of the product greater than 99%. scielo.br

The choice of solvent also plays a critical role. The synthesis of l-menthyl acetate through the esterification of l-menthol with acetic anhydride catalyzed by Pseudomonas cepacia lipase was shown to be more efficient in novel symmetrical 1,3-dialkylimidazolium ionic liquids compared to conventional organic solvents like hexane. sioc-journal.cn

Enzymatic Hydrolysis of DL-Menthyl Acetate to L-Menthol

Role of Immobilized Enzymes in Enantioselective Synthesis

Chemical Synthesis Routes for this compound

While biocatalytic methods offer high selectivity, traditional chemical synthesis remains a viable route for producing this compound. The most common chemical method is the esterification of menthol with an acetylating agent.

A study comparing different acetylating agents—acetic acid, acetic anhydride, and acetyl chloride—found that acetyl chloride was the most effective for the esterification of menthol, followed by acetic anhydride, and then acetic acid. aip.org This is attributed to the leaving group ability, which follows the order -OH < -OCOCH3 < -Cl. aip.org The reactions are typically catalyzed by a strong acid, such as concentrated sulfuric acid, and may require heating under reflux. aip.org

Microwave-assisted esterification has also been explored as a more efficient method for producing esters like methyl acetate from acetic acid and methanol (B129727), suggesting its potential applicability for this compound synthesis as well. uctm.edu

Esterification of Menthol with Acetic Acid and Derivatives

The synthesis of this compound is commonly achieved through the esterification of menthol with acetic acid or its more reactive derivatives, such as acetic anhydride and acetyl chloride. aip.org The effectiveness of this reaction is influenced by the choice of acetylating agent, with acetyl chloride generally being the most effective, followed by acetic anhydride, and then acetic acid. researchgate.net This difference in reactivity is attributed to the leaving group's ability, with chloride being a better leaving group than acetate, which is in turn better than a hydroxyl group. researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. mdpi.com In the context of this compound synthesis, microwave irradiation offers a more efficient and economical method compared to conventional heating. uctm.edu This is because microwaves transfer energy directly to the reactants, leading to localized superheating at a molecular level. uctm.edu The primary mechanisms for this energy transfer are dipole rotation and ionic conduction. uctm.edunih.gov

This technique significantly reduces reaction times and can lead to higher yields. uctm.edu For instance, the esterification of carboxylic acids with alcohols can be achieved in as little as 5 minutes with excellent yields under microwave conditions. acs.org The optimization of microwave-assisted esterification involves considering parameters such as microwave power, catalyst concentration, the molar ratio of reactants, and reaction time. uctm.edu

Various catalysts are employed to facilitate the esterification of menthol. These can be broadly categorized into acidic catalysts and enzymatic catalysts.

Acidic Catalysts : Both homogeneous and heterogeneous acid catalysts are effective. Sulfuric acid is a commonly used homogeneous catalyst due to its high acid site density and its ability to prevent side reactions. uctm.edu Heterogeneous catalysts, such as solid acids, are also utilized and play a significant role in the conversion and selectivity of the reaction. aip.org For example, the esterification of menthol and acetic acid catalyzed by Nd2O3 to SO4 2-/ Fe2O3-TiO2 has been reported to achieve a 98.30% yield of this compound. aip.org

Enzymatic Catalysts : Lipases, such as Candida rugosa lipase (CRL), have been successfully used as biocatalysts for the synthesis of this compound. researchgate.net Enzymatic catalysis offers the advantage of high enantioselectivity. researchgate.net For instance, the transesterification of dl-menthol with vinyl acetate catalyzed by Candida cylindracea resulted in L-(-)-menthyl acetate with 93% optical purity. aip.orgresearchgate.net The effectiveness of enzymatic catalysis can be enhanced by immobilizing the enzyme on a support, which can improve its thermostability and operational stability. researchgate.net

CatalystReactantsYield/ConversionOptical PurityReference
Nd2O3 to SO4 2-/ Fe2O3-TiO2Menthol, Acetic Acid98.30% YieldNot Specified aip.org
Candida cylindraceadl-Menthol, Vinyl Acetate49% Conversion93% (L-(-)-menthyl acetate) aip.orgresearchgate.net
Immobilized Candida rugosa lipase (CRL) on Maghnite-H(±)-Menthol43% Conversion>99% eep ((1R)-(−)-menthyl acetate) researchgate.net
Microwave-Assisted Esterification Techniques

Hydrogenation of Isopulegol (B1217435) Acetate

An industrially significant method for producing this compound involves the hydrogenation of isopulegol acetate. This two-step process begins with the esterification of isopulegol with acetic acid, followed by the catalytic hydrogenation of the resulting isopulegol acetate.

The initial esterification of isopulegol with acetic acid is typically carried out in the presence of an acid catalyst like sulfuric acid or an acidic ion-exchange resin. Key parameters for this step include a molar ratio of isopulegol to acetic acid of approximately 1:1.2 and a temperature range of 80–100°C. The subsequent hydrogenation of isopulegol acetate is performed under a hydrogen pressure of 1–4 MPa and at a temperature of 20–60°C to prevent racemization and thermal decomposition. Raney nickel is a commonly used catalyst for this hydrogenation step. tandfonline.com

Ester Exchange Reactions for this compound

This compound can also be synthesized via transesterification, also known as ester exchange. This reaction involves the transfer of an acyl group from an ester to an alcohol. For example, this compound can be produced by the transesterification of dl-menthol with vinyl acetate. aip.orgresearchgate.net This method is often catalyzed by enzymes, such as lipases, to achieve high enantioselectivity. aip.orgresearchgate.net

Transesterification of methyl acetate with other alcohols, such as n-propanol, has been studied, and this reversible reaction can be driven towards the product side by using an excess of one reactant. google.comacs.org Strongly acidic cation-exchange resins are effective catalysts for such reactions. asianpubs.org

Hydrolysis and Degradation Pathways of this compound

The hydrolysis of this compound, the cleavage of the ester bond by water, is a critical degradation pathway. This reaction can be catalyzed by either acids or bases and results in the formation of menthol and acetic acid (or its salt). libretexts.org

Acidic Hydrolysis : The acid-catalyzed hydrolysis of an ester is the reverse of Fischer esterification and is an equilibrium process. libretexts.orgchemistrysteps.com The reaction is typically initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. chemistrysteps.comresearchgate.net A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. researchgate.net Subsequent proton transfer and elimination of a molecule of menthol yield acetic acid. chemistrysteps.com The reaction is reversible and can be driven to completion by using a large excess of water. libretexts.org

Basic Hydrolysis (Saponification) : The base-catalyzed hydrolysis of esters, known as saponification, is an irreversible process. libretexts.orgchemistrysteps.com In this mechanism, a hydroxide (B78521) ion acts as the nucleophile and directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. chemistrysteps.com The elimination of the methoxide (B1231860) ion results in the formation of acetic acid, which is then immediately deprotonated by the strong base to form a carboxylate salt. chemistrysteps.com This final deprotonation step is essentially irreversible and drives the reaction to completion. chemistrysteps.com

Environmental Degradation Studies and Kinetics

The environmental fate of this compound is determined by several degradation pathways, including atmospheric oxidation, hydrolysis, and pyrolysis. These processes transform the compound, influencing its persistence and impact in various environmental compartments.

In the atmosphere, vapor-phase this compound is subject to degradation through reactions with photochemically-produced hydroxyl radicals. researchgate.net The kinetics of this process have been estimated, indicating a relatively short atmospheric lifespan. Hydrolysis represents a significant degradation route in aqueous environments. Studies have determined the rate of this reaction under neutral and base-catalyzed conditions. The compound is considered not readily biodegradable, showing moderate breakdown by microorganisms over extended periods. rsc.org

Thermal degradation, or pyrolysis, is another decomposition pathway. When heated to high temperatures, (–)-menthyl acetate breaks down to form a mixture of menthenes. Research by McNiven and Read in 1952 identified the primary products of this elimination reaction as (+)-p-menth-3-ene and (+)-p-menth-2-ene, typically in a ratio between 65:35 and 75:25. More recent studies on the hydrothermal decomposition of l-menthyl acetate under subcritical water conditions have shown it to be more thermally resistant than its parent compound, l-menthol, but that it primarily decomposes into menthol and acetic acid at elevated temperatures. researchgate.netbasf.com

A summary of key kinetic parameters for the environmental degradation of this compound is presented below.

Table 1: Environmental Degradation Kinetic Parameters for this compound

Parameter Value Conditions / Notes Source(s)
Atmospheric Degradation
Half-life (vs. OH radicals) ~21 hours Estimated for vapor-phase reaction. researchgate.net
Rate Constant (vs. OH radicals) 1.8 x 10⁻¹¹ cm³/molecule-sec Estimated at 25 °C. researchgate.net
Hydrolysis
Half-life 133 hours At pH 7. rsc.orgnih.gov
2nd Order Rate Constant 3.0 x 10⁻² L/mol-sec Base-catalyzed hydrolysis. researchgate.net
Biodegradation
Biodegradability Not readily biodegradable 48% of ThOD after 28 days. rsc.org
Pyrolysis Products
Primary Products (+)-p-menth-3-ene and (+)-p-menth-2-ene From pyrolysis of (–)-menthyl acetate.

Derivatization and Functionalization of this compound

This compound serves as a versatile chiral starting material for the synthesis of more complex molecules. Its ester functional group can be transformed, and the chiral menthyl backbone can be used to induce stereoselectivity in subsequent reactions.

A notable example of its derivatization is its use in the asymmetric synthesis of 3-amino-2-hydroxyalkanoates. In this process, this compound is first treated with a strong base, such as a lithium amide, to form its corresponding lithium enolate. This enolate, a potent nucleophile, then participates in a Mannich-type reaction with para-methoxyphenyl (PMP)-protected arylaldimines. The reaction proceeds with high stereocontrol, dictated by the chiral menthyl auxiliary. The resulting intermediate is then oxidized in situ using an oxaziridine (B8769555) to yield the target 3-amino-2-hydroxyalkanoate. This transformation effectively converts the acetyl group of this compound into a more complex and functionalized chain while utilizing the inherent chirality of the menthyl group.

Synthesis of Novel Chiral Liquid Crystal Compounds from this compound

The inherent chirality of this compound makes it a valuable compound in the field of materials science, specifically for the creation of chiral liquid crystals (CLCs). These materials are known for their ability to selectively reflect light of a specific wavelength and polarization, a property that is induced by a helical molecular arrangement.

Furthermore, derivatives of this compound serve as building blocks for more complex and potent chiral dopants. For instance, l-menthyl chloroacetate (B1199739), a closely related derivative, has been used as a starting point for the synthesis of light-controllable chiral dopants. In these syntheses, the chloroacetate is reacted with other molecular fragments, such as those containing azobenzene (B91143) units, to create a final molecule whose helical twisting power can be altered by light. The use of menthyl esters in this context demonstrates a key functionalization strategy for designing advanced optical materials.

Spectroscopic and Chromatographic Characterization in Menthyl Acetate Research

Advanced Chromatographic Techniques for Purity and Isomeric Analysis

Chromatography is a fundamental tool for separating menthyl acetate (B1210297) from other components and for distinguishing between its various isomers.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique used for the qualitative and quantitative analysis of volatile compounds like menthyl acetate. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for each compound.

GC-MS is widely used to determine the chemical composition of essential oils, such as that of Mentha piperita, where this compound is a significant constituent. aensiweb.com For instance, in an analysis of peppermint oil, GC-MS can identify and quantify this compound alongside other major components like menthol (B31143) and menthone. aensiweb.comresearchgate.net The technique is sensitive enough to detect even trace amounts of compounds, making it valuable for quality control and for identifying unknown peaks in a chromatogram. gcms.cznih.gov For example, in the analysis of pharmaceuticals for residual solvents, GC-MS was able to identify unknown peaks as L-menthone, menthol, and this compound. gcms.cz

The retention time from the gas chromatograph provides an initial identification, which is then confirmed by the mass spectrum. The resulting data can be compared to spectral libraries for positive identification. gcms.cz

Table 1: Example GC-MS Data for a Peppermint Oil Sample

Retention Time (min) Compound Identified Key Mass Fragments (m/z)
12.5 This compound 43, 95, 81, 138, 123 nih.gov
14.2 Menthol 71, 81, 95, 55, 41

This table is illustrative and actual values may vary based on the specific GC-MS conditions.

This compound possesses multiple chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). These isomers can have distinct biological and sensory properties. Chiral gas chromatography is a specialized form of GC that utilizes a chiral stationary phase (CSP) to separate enantiomers.

This technique is crucial for determining the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. In the context of this compound, this is important for verifying the authenticity of essential oils. For example, natural peppermint oil should contain almost exclusively (–)-menthyl acetate. The presence of (+)-menthyl acetate can indicate adulteration with synthetic, racemic this compound. oup.com

While standard GC can separate diastereomers, the separation of enantiomers requires a chiral column. gcms.cz Challenges can arise, such as the co-elution of (+)-menthol with this compound on some chiral columns. gcms.cz Two-dimensional gas chromatography (GCxGC) can overcome such issues by using a chiral column in the first dimension and an achiral column in the second, providing enhanced separation and allowing for accurate determination of enantiomer ratios. gcms.cz The enantiomeric composition of this compound has been successfully determined in various mint species using this approach. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and spatial arrangement of atoms in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its absorption frequency, providing a wealth of structural information. Both ¹H NMR and ¹³C NMR are used.

For this compound, NMR is instrumental in confirming the configuration of its stereoisomers. tandfonline.com The chemical shifts and coupling constants of the protons and carbons in the cyclohexane (B81311) ring are highly dependent on their spatial orientation (axial or equatorial). tandfonline.com For example, the ¹H NMR spectrum of methyl acetate, a simpler related compound, shows two distinct peaks corresponding to the two different types of methyl protons. libretexts.orgresearchgate.netlibretexts.org In the more complex this compound molecule, the signals are more numerous and their splitting patterns provide information about neighboring protons, which helps in assigning the relative stereochemistry of the methyl, isopropyl, and acetate groups. tandfonline.com

Table 2: Illustrative ¹³C NMR Chemical Shifts for L-Menthyl Acetate

Carbon Atom Chemical Shift (ppm)
C1 (CH-O) ~75
C2 (CH-iPr) ~47
C3 (CH2) ~34
C4 (CH-Me) ~31
C5 (CH2) ~24
C6 (CH2) ~21
C7 (CH3) ~22
C8 (CH-iPr) ~26
C9, C10 (iPr-CH3) ~16, ~21
C=O (Acetate) ~170

Note: Values are approximate and can vary based on the solvent and experimental conditions. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands corresponding to specific functional groups present in the molecule.

In the analysis of this compound, FTIR is used to identify key functional groups. A strong absorption band is typically observed for the carbonyl (C=O) group of the ester at around 1730-1740 cm⁻¹. researchgate.netresearchgate.net The C-O stretching vibrations of the ester group also produce characteristic peaks. researchgate.net FTIR can be used to confirm the successful encapsulation of this compound in delivery systems like cyclodextrins by observing the characteristic peaks of the ester within the complex. researchgate.net The technique is also sensitive to intermolecular interactions, such as hydrogen bonding. acs.orgwalisongo.ac.id

Rotational spectroscopy, particularly microwave spectroscopy, provides highly precise information about the geometry and conformational landscape of molecules in the gas phase. illinois.edu By measuring the absorption of microwave radiation, which induces transitions between rotational energy levels, the rotational constants of a molecule can be determined. These constants are directly related to the molecule's moments of inertia, allowing for the precise determination of its three-dimensional structure. mpg.de

Studies on this compound using broadband rotational spectroscopy have identified the presence of two distinct conformers in a molecular jet. illinois.eduresearchgate.netresearchgate.net The structure of the most stable conformer was determined experimentally by analyzing the spectra of its ¹³C isotopologues. researchgate.netresearchgate.netresearchgate.net This technique is also able to characterize the internal dynamics of the molecule, such as the internal rotation of the methyl group in the acetyl moiety. illinois.edumpg.deresearchgate.net The low energy barrier for this rotation is consistent with findings for other acetate compounds. illinois.eduresearchgate.net This level of detail complements information from other methods and is crucial for a comprehensive understanding of the molecule's structure and behavior. mpg.de

Fourier Transform Infrared Spectroscopy (FTIR)

Thermal Analysis Techniques for Stability and Release Characteristics

Thermal analysis techniques are pivotal in characterizing the physicochemical properties of volatile compounds like this compound, especially when formulated for enhanced stability or controlled release. researchgate.netresearcher.life These methods measure changes in a material's physical or chemical properties as a function of temperature and time. tainstruments.comtainstruments.com For this compound, particularly in encapsulated forms, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to evaluate its thermal stability and to quantify its release kinetics from a carrier matrix. researchgate.netnih.gov

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. tainstruments.com It provides information on thermal events such as melting, crystallization, and glass transitions. tainstruments.com

In research on this compound, DSC is primarily used to confirm the successful encapsulation of the compound within a host matrix, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), and to demonstrate the resulting enhancement in thermal stability. researchgate.netnih.govmdpi.com When pure liquid this compound is analyzed, its DSC thermogram shows a distinct and sharp endothermic peak that corresponds to its volatilization. However, when the DSC analysis is performed on this compound that has been successfully encapsulated within HP-β-CD, this characteristic endothermic peak disappears from the thermogram. mdpi.com This absence indicates that the this compound is complexed within the cyclodextrin (B1172386) cavity, which inhibits its volatilization and thus significantly enhances its thermal stability. researchgate.netmdpi.com

One study investigating HP-β-CD/menthyl acetate microcapsules utilized DSC by heating samples from 30 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere to characterize their thermal properties. mdpi.com The disappearance of the this compound volatilization peak in the thermogram of the microcapsules served as key evidence of successful inclusion and improved stability. researchgate.netmdpi.com

SampleThermal EventObservationImplication
Pure this compound Endothermic PeakA sharp endothermic peak corresponding to volatilization is present.The compound is volatile and has limited thermal stability in its pure form.
HP-β-CD/Menthyl Acetate Microcapsules Endothermic PeakThe characteristic endothermic peak of this compound is absent. mdpi.comSuccessful encapsulation within the HP-β-CD cavity, leading to significantly enhanced thermal stability. researchgate.net

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. tainstruments.commdpi.com It is widely used to study thermal stability and the kinetics of decomposition and volatilization. tainstruments.commdpi.com

For this compound research, TGA is a critical tool for determining the release characteristics and kinetics from inclusion complexes, such as those made with β-cyclodextrin (β-CD). researchgate.netresearchgate.net By monitoring the weight loss of a this compound-β-CD inclusion complex during a controlled heating program, the release of the volatile guest molecule can be precisely quantified. researchgate.net

Research has shown that the release of this compound from a β-CD complex occurs primarily in the first stage of thermal decomposition, before the degradation of the β-CD host material itself. researchgate.netresearchgate.net The kinetics of this release can be determined by conducting TGA experiments at multiple heating rates. mdpi.comresearchgate.net It has been observed that the peak temperature of this compound release shifts to higher values as the heating rate is increased. This phenomenon is attributed to the this compound-β-CD inclusion complex being a poor conductor of heat. researchgate.net

Kinetic analysis of the TGA data allows for the calculation of key parameters, most notably the activation energy (Ea), which represents the minimum energy required to initiate the release of the guest molecule from the host. tainstruments.comresearchgate.net For the release of this compound from a β-CD inclusion complex, the average activation energy has been determined to be 258.7 kJ/mol. researchgate.net This high activation energy confirms a strong interaction between the host and guest molecules and provides a quantitative measure of the thermal stability of the complex. researchgate.net The loading capacity of this compound in these complexes, determined from the weight loss difference between the blank β-CD and the inclusion complex, has been found to be approximately 8.5%. researchgate.netresearchgate.net

Kinetic ParameterValueSignificance
This compound Loading Capacity ~8.5%Quantifies the amount of this compound encapsulated within the β-cyclodextrin matrix. researchgate.netresearchgate.net
Release Mechanism First Stage PyrolysisThis compound is released before the thermal decomposition of the β-cyclodextrin host. researchgate.netresearchgate.net
Average Activation Energy (Ea) of Release 258.7 kJ/molRepresents the energy barrier for the release of this compound, indicating strong complexation and high thermal stability. researchgate.net

Biological Activities and Mechanisms of Action of Menthyl Acetate

Sensory Receptor Interactions and Physiological Responses

The sensory effects of menthyl acetate (B1210297) are largely mediated through its interaction with specific receptors in the skin, leading to distinct physiological sensations.

Activation of TRPM8 Receptors and Cooling Sensation

Menthyl acetate is known to activate the Transient Receptor Potential Melastatin 8 (TRPM8) channels. scbt.com These channels are non-selective cation channels that are sensitive to cold temperatures, typically between 8 and 28°C. uspharmacist.comnih.gov The activation of TRPM8 receptors by this compound mimics the sensation of coolness without an actual change in temperature. nih.gov This mechanism involves the binding of this compound to the TRPM8 receptor, which triggers a conformational change in the channel, allowing an influx of calcium ions into the cell. scbt.com This influx depolarizes thermosensitive afferent nerves, which the brain interprets as a cooling sensation. nih.gov This property is similar to that of its parent compound, menthol (B31143), which is also a well-known TRPM8 agonist. mdpi.com

Antimicrobial Properties and Mechanisms

Effects on Microbial Membrane Permeability

The antimicrobial action of this compound, similar to other monoterpenes, is linked to its ability to disrupt microbial cell membranes. mdpi.comnih.gov As lipophilic compounds, monoterpenes can partition into the lipid bilayer of the microbial plasma membrane. nih.gov This interaction is thought to increase membrane fluidity and permeability, leading to the leakage of intracellular components and ultimately, cell death. nih.govacgpubs.org Research on peppermint essential oil, which contains a significant amount of this compound, has shown that it can disrupt the outer membrane of bacteria, leading to increased permeability. acgpubs.org

Anti-inflammatory and Analgesic Research

This compound has been investigated for its potential anti-inflammatory and analgesic properties, which are often linked to its sensory receptor interactions. smolecule.comlandema.com

Topical Analgesic Applications and Pain Relief Mechanisms

The cooling sensation produced by this compound's activation of TRPM8 receptors contributes to its use in topical analgesics. This cooling effect can help to mask pain sensations through a mechanism often referred to as the "gate control theory," where the sensation of cold competes with pain signals traveling to the brain. nih.gov The activation of TRPM8 receptors can also directly and indirectly inhibit nociceptors, further contributing to pain relief. nih.gov While research on this compound specifically is ongoing, studies on menthol-containing topical products have shown they can provide temporary relief from minor aches and pains of muscles and joints. uspharmacist.comdrugbank.com

Kappa-Opioid Receptor Agonism

In addition to its effects on TRPM8 receptors, it has been suggested that this compound may exert analgesic effects through agonism of kappa-opioid receptors. Kappa-opioid receptor agonists are known to produce analgesia, particularly for certain types of pain, and are being investigated as therapeutic targets for pain management. nih.gov This potential mechanism suggests another pathway through which this compound may contribute to pain relief, distinct from its cooling sensory effects. drugbank.com

Potential in Transdermal Absorption Enhancement

This compound, a monoterpene ester derived from l-menthol (B7771125), has demonstrated significant potential as a penetration enhancer in transdermal drug delivery systems. chemicalbook.com Its ability to increase the permeability of the skin allows for improved absorption of various therapeutic agents. chemicalbook.com Research has shown that l-menthyl acetate and its derivatives can enhance the skin permeation of a range of drugs with differing lipophilicities. chemicalbook.com

Studies have specifically highlighted its effectiveness in augmenting the transdermal delivery of several compounds. For instance, it has been shown to enhance the skin permeation of 5-aminolevulinic acid (ALA), a compound used in photodynamic therapy. Other drugs whose transdermal absorption is improved by this compound include the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), the vasodilator isosorbide (B1672297) dinitrate (ISDN), and the local anesthetic lidocaine (B1675312) (LD). chemicalbook.com

The mechanism through which terpenes like this compound enhance transdermal absorption is multifaceted. They are understood to alter the solvent properties of the stratum corneum, the outermost layer of the skin. nih.gov This modification improves the partitioning of the drug into the skin. nih.gov Furthermore, these enhancers can disrupt the highly organized lipid bilayers within the stratum corneum and disorder the lipid arrangement, thereby increasing the diffusivity of the drug through the skin barrier. nih.gov This action is similar to that of its precursor, menthol, which is also recognized as a penetration enhancer. drugbank.comwikipedia.org

Table 1: Drugs with Enhanced Transdermal Permeation by this compound

Drug Therapeutic Class Reference
5-aminolevulinic acid (ALA) Photosensitizer chemicalbook.com
5-fluorouracil (5-FU) Antineoplastic chemicalbook.com
Isosorbide dinitrate (ISDN) Vasodilator chemicalbook.com
Lidocaine (LD) Anesthetic chemicalbook.com

Effects on Physiological Systems (Central Nervous, Digestive, Respiratory)

This compound, a primary component of peppermint oil, exerts certain effects on the central nervous, digestive, and respiratory systems. mdpi.comresearchgate.net

Central Nervous System: While detailed studies on this compound's specific impact on the central nervous system are part of ongoing research, its precursor, menthol, is known to interact with the GABA-A receptor, which may contribute to anesthetic properties. wikipedia.org Menthol's interaction with cold-sensitive TRPM8 receptors is well-documented, producing its characteristic cooling sensation, and it may also act as a weak κ-opioid receptor agonist. wikipedia.orgdrugbank.com

Digestive System: The effects of this compound on the digestive system are often discussed in the context of peppermint oil, where it is a major constituent. mdpi.comresearchgate.net Peppermint oil, containing menthol and this compound, has been investigated for its benefits in relation to gastrointestinal conditions. mdpi.com Some research suggests that the anti-inflammatory properties of peppermint oil in the gut may be mediated by the activation of the transient receptor potential melastatin 8 (TRPM8) channel, which has been shown to downregulate chemically induced colitis in animal models. mdpi.com

Respiratory System: this compound contributes to the characteristic aroma and refreshing effect of peppermint. mdpi.comresearchgate.net Inhalation of its precursor, menthol, is known to produce a subjective sensation of nasal decongestion, although it may not have an objective decongestant effect. wikipedia.org

Table 2: Investigated Physiological Effects of this compound and Related Compounds

Physiological System Compound Observed or Investigated Effect Reference
Central Nervous Menthol Anesthetic properties via GABA-A receptor interaction wikipedia.org
Central Nervous Menthol Cooling sensation via TRPM8 receptor activation drugbank.com
Digestive Peppermint Oil Potential anti-inflammatory action via TRPM8 activation mdpi.com
Respiratory Menthol Subjective nasal decongestion wikipedia.org

Theoretical and Computational Studies of Menthyl Acetate

Quantum Chemical Methods for Reaction Mechanisms and Kinetics

Quantum chemical methods are instrumental in elucidating the complex reaction pathways and calculating the rate constants for chemical processes involving menthyl acetate (B1210297) and related esters.

The low-temperature oxidation of esters is critical for understanding biodiesel combustion, and the reactions of ester radicals with molecular oxygen (O₂) are a key part of this process. Theoretical studies on methyl acetate, a structural analogue of menthyl acetate, serve as an important model.

Calculations show that the rate constants for the association of methyl acetate radicals with O₂ are comparable to those of similar chain-like alkoxy radicals. researchgate.net These theoretical investigations provide essential kinetic data for the development of detailed combustion models for esters. researchgate.netpolyu.edu.hk

Table 1: Comparison of High-Pressure Limit (HPL) Rate Constants for Radical + O₂ Reactions This table showcases theoretical rate constants for the association of various radicals with molecular oxygen, illustrating the context for this compound-related reactions.

Reacting RadicalsTemperature (K)HPL Rate Constant (cm³ molecule⁻¹ s⁻¹)Source
CH₂C(=O)OCH₃ + O₂300~1 x 10⁻¹² researchgate.net
CH₃C(=O)OCH₂• + O₂300~2 x 10⁻¹² researchgate.net
Allylic Isobutenyl Radical + O₂300~5 x 10⁻¹² researchgate.net

The hydroxyl radical (•OH) is a highly reactive species in atmospheric and combustion chemistry. Theoretical studies have extensively investigated the reaction mechanisms and kinetics of •OH with methyl acetate. acs.orgnih.gov These reactions primarily proceed via hydrogen abstraction from two different sites: the acetyl methyl group (•CH₂C(O)OCH₃) and the methoxy (B1213986) methyl group (CH₃C(O)OCH₂•). osti.govprinceton.edu

Dual-level direct dynamics methods and variational transition-state theory (VTST) are employed to calculate rate constants over a wide temperature range (e.g., 200–1200 K). acs.orgnih.gov The calculations reveal the formation of a pre-reactive complex in each hydrogen-abstraction channel, indicating a stepwise mechanism. acs.orgnih.gov

Studies show that hydrogen abstraction from the methoxy group is the dominant channel at lower temperatures. nih.gov As temperature increases, the contribution of abstraction from the acetyl group becomes more significant. nih.gov Theoretical predictions for the rate constants are generally in good agreement with experimental values. acs.orgnih.gov Ab initio kinetics studies predict that among several radical species (H, O, OH, CH₃, and HO₂), the reactions involving the OH radical have the highest rates. osti.govprinceton.edu

Computational kinetics are essential for developing detailed chemical kinetic mechanisms for the combustion of esters, which are important components of biofuels. researchgate.netosti.govosti.gov Quantum chemistry calculations are performed to determine the rates for key reaction families, including unimolecular decomposition and H-atom abstraction by various radicals. researchgate.netpolimi.it

For methyl acetate (MA) and ethyl acetate (EA), computational investigations have provided crucial data for building robust combustion models. researchgate.netosti.govosti.gov The initial steps in the oxidation of MA involve its unimolecular decomposition and H-atom abstraction from both the acetyl and methoxy groups. polimi.it The resulting fuel radicals then undergo further isomerization and decomposition. polimi.it

Advanced computational techniques, such as the ONIOM method (Our own N-layered Integrated molecular Orbital and molecular Mechanics), have been developed to study large biodiesel molecules where high-level quantum calculations on the entire molecule would be computationally prohibitive. rsc.org This method allows for a high-level treatment (e.g., QCISD(T)/CBS) of the reactive center while treating the rest of the large molecule with a more computationally efficient method like DFT. rsc.org This approach is particularly relevant for a molecule like this compound, enabling the accurate calculation of reaction energy barriers for hydrogen abstraction. rsc.org

Hydroxyl Radical Reactions with Methyl Acetate

Density Functional Theory (DFT) for Electronic Structure and Interactions

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure, molecular properties, and intermolecular interactions of systems like this compound.

DFT calculations are used to explore the nature of intermolecular interactions, such as hydrogen bonds, between ester molecules and solvents. worldscientific.comnih.gov Studies on methyl and ethyl acetate in aqueous and ethanol (B145695) solutions provide insight into these dynamics. worldscientific.comnih.gov

Time-dependent DFT (TDDFT) has been used to investigate the hydrogen-bonding dynamics of methyl acetate in water. worldscientific.com These calculations show that intermolecular hydrogen bonds of the C=O⋯H–O type form between the carbonyl oxygen of the ester and the hydrogen-donating solvent molecules. worldscientific.com Interestingly, theoretical monitoring demonstrates that upon electronic excitation, these hydrogen bonds can be either strengthened or weakened, leading to corresponding red or blue shifts in the electronic spectra. worldscientific.com

Analysis of ethyl acetate in water/ethanol mixtures using DFT combined with topological analyses (like Atoms in Molecules, AIM) reveals that weak C=O∙∙∙H and C-H∙∙∙O hydrogen bonds are formed, which are characterized as van der Waals interactions. nih.gov A recent study using DFT to investigate this compound in ethanol solution also explored its structural and electronic properties, which are relevant for understanding its interactions in a solution environment. scienceweb.uzresearchgate.net

Molecular Docking and Enzyme-Substrate Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. kemdikbud.go.id This method is invaluable for understanding enzyme-substrate interactions at the molecular level.

Several studies have used molecular docking to investigate the interaction of this compound with various enzymes.

Lipase (B570770) Catalyzed Hydrolysis : In a study of the enzymatic hydrolysis of l-menthyl acetate by a lipase from Candida antarctica, molecular docking was used to observe the interaction mechanism. kemdikbud.go.id The results identified key amino acid residues (Glu, Thr, Asp, Gln, Ser, His) involved in the reaction and showed that the solvent (ethanol) also forms hydrogen bonds that influence the interaction. kemdikbud.go.id

Esterase Selectivity : Docking simulations were performed to understand the enantioselectivity of a Bacillus subtilis esterase for D- and L-menthyl acetate. rsc.org The simulations revealed that hydrogen bonds form between the hydroxyl group of a serine residue (S189) in the enzyme's active site and the carbonyl group of this compound. rsc.org Mutations, such as changing a nearby alanine (B10760859) residue to proline, were predicted to alter this hydrogen bond distance, thereby affecting the enzyme's activity and selectivity. rsc.org

Inhibition of Arylamine N-acetyltransferase : Molecular docking studies of peppermint compounds showed that this compound can bind to the active site of the arylamine N-acetyltransferase enzyme, suggesting a potential inhibitory effect. acmicrob.com

Interaction with Other Proteins : The binding of this compound to other biologically relevant proteins, such as sialidase (7MHU) and phospholipase A2 (3H1X), has also been investigated. scienceweb.uzresearchgate.net These simulations calculate the binding affinity (ΔGbind), providing a quantitative measure of the interaction strength. scienceweb.uz

Table 2: Molecular Docking Results for this compound with Various Enzymes This table summarizes findings from different molecular docking studies, highlighting the interacting residues and calculated binding energies.

Enzyme/ProteinLigandKey Interacting ResiduesBinding Energy (ΔGbind)Source
Lipase (from C. antarctica)l-menthyl acetateGlu, Thr, Asp, Gln, Ser, His- kemdikbud.go.id
Esterase (from B. subtilis)L-menthyl acetateS189 (forms H-bond)- rsc.org
Sialidase (7MHU)This compound--6.21 kcal/mol scienceweb.uz
Phospholipase A2 (3H1X)This compound--6.22 kcal/mol scienceweb.uz

Theoretical Chemical Kinetics for Catalytic Pyrolysis

Extensive literature searches for theoretical and computational studies on the catalytic pyrolysis of this compound did not yield specific research findings directly addressing this topic. The majority of available research focuses on the pyrolysis and catalytic pyrolysis of smaller esters, such as methyl acetate, and is not directly applicable to this compound.

However, related research on the thermal decomposition of this compound under other conditions provides some insight into its stability. Studies on the hydrothermal decomposition of major components of mint essential oil have indicated that l-menthyl acetate is more thermally resistant than l-menthol (B7771125), l-menthone, and piperitone. mdpi.com In experiments conducted at temperatures up to 240 °C, l-menthyl acetate demonstrated higher thermal stability compared to these other components. mdpi.com

Additionally, the kinetics of the release of this compound from a β-cyclodextrin inclusion complex has been investigated using thermogravimetric analysis. researchgate.net This study determined the activation energy for the release of this compound from the complex, which is a measure of the energy required for the process to occur. researchgate.net While this research provides data on the kinetics of its release from a host-guest complex, it does not describe the chemical kinetics of the pyrolysis of the this compound molecule itself.

There is currently a lack of specific data in the scientific literature regarding the theoretical chemical kinetics for the catalytic pyrolysis of this compound.

Research Applications and Industrial Relevance of Menthyl Acetate Excluding Dosage/administration

Flavoring Agent Research and Development

Menthyl acetate (B1210297) is widely utilized as a flavoring agent in the food and beverage industry due to its refreshing, minty taste. vedaoils.comalfa-chemistry.com It is a common ingredient in a variety of products, including chewing gum, candies, and both soft and alcoholic beverages. alfa-chemistry.com Research in this area focuses on leveraging its sensory properties to enhance consumer products.

Table 1: Sensory Profile of Menthyl Acetate

Characteristic Description
Odor Tea-like, minty, fruity, cooling thegoodscentscompany.com
Taste Tea-like, cooling, fruity (at 10.00 ppm) thegoodscentscompany.com

| Notes | Compatible with fruity, floral, and woody notes perfumerflavorist.com |

Fragrance Component Studies

In the fragrance industry, this compound is a key ingredient prized for its fresh, minty, and slightly fruity aroma. vedaoils.comsbblgroup.com It is incorporated into a wide array of products, including perfumes, colognes, and personal care items, to impart a refreshing and uplifting scent. vedaoils.comchemimpex.com Studies in this field investigate its ability to blend with other aromatic compounds to create unique and desirable fragrance compositions. Its lower volatility compared to menthol (B31143) contributes to a longer-lasting scent profile in formulations. The compound's ability to add a crisp and vital note makes it a valuable component for perfumers seeking to create complex and fresh fragrances. vedaoils.com

Pharmaceutical Applications Research

This compound is explored in pharmaceutical research for its potential applications in various formulations, primarily for topical use. chemimpex.com

This compound has demonstrated antimicrobial properties, suggesting its potential use in antiseptic formulations. Research has shown its effectiveness against various pathogens. A patent for a disinfectant composition for human skin includes this compound as a key component, highlighting its role in such applications. google.com Studies on peppermint oil, which contains this compound, have also indicated antibacterial and antifungal effects, further supporting its investigation for antiseptic purposes. amazonaws.comnih.govresearchgate.net

Formulations for Topical Pain Relief

Microencapsulation for Stability and Controlled Release

A significant area of research focuses on the microencapsulation of this compound to overcome its natural volatility and enhance its stability. researchgate.netmdpi.com This technology involves entrapping the liquid this compound within a protective shell material, often a polymer, to create microscopic capsules. unirioja.esbio-conferences.orgewadirect.com

This process offers several advantages:

Enhanced Stability: Microencapsulation protects this compound from degradation, particularly in high-temperature environments. mdpi.com

Controlled Release: The encapsulated this compound can be released in a controlled manner, which is beneficial for applications requiring a prolonged flavor or fragrance effect. mdpi.comresearchgate.net

Improved Handling: The resulting powdered form is easier to handle and incorporate into various products. unirioja.es

Research has explored the use of different wall materials for encapsulating this compound. One study successfully used β-cyclodextrin to create an inclusion complex, which demonstrated enhanced stability and controlled release of the compound. researchgate.netresearchgate.net The loading capacity of this compound in this complex was found to be approximately 8.5%. researchgate.netresearchgate.net Another study investigated the use of hydroxypropyl-β-cyclodextrin (HP-β-CD) as a wall material, preparing microcapsules via spray drying. mdpi.com The results showed that this method significantly improved the stability of this compound and reduced its volatilization, with an embedding rate of 96.3%. mdpi.com

Table 2: Research on this compound Microencapsulation

Wall Material Encapsulation Method Key Findings Reference
β-cyclodextrin Inclusion Complex Formation Enhanced stability and controlled release; ~8.5% loading capacity. researchgate.netresearchgate.net

Use of Cyclodextrins in this compound Encapsulation

The inherent volatility and limited shelf-life of this compound present challenges for its application. researchgate.net Encapsulation technology, particularly using cyclodextrins, has emerged as a viable solution to mitigate these issues. researchgate.net Cyclodextrins are compounds with a hydrophilic exterior and a hydrophobic inner cavity, which allows them to encapsulate hydrophobic molecules like this compound. This process enhances the stability and controls the release of the encapsulated compound. researchgate.net

Research has demonstrated the successful encapsulation of this compound in β-cyclodextrin and hydroxypropyl-β-cyclodextrin (HP-β-CD). researchgate.netresearcher.life Studies utilizing techniques such as Fourier transform infrared spectroscopy and X-ray diffraction have confirmed the effective inclusion of this compound within the cyclodextrin (B1172386) cavity. researchgate.net

Microcapsules of this compound have been developed using HP-β-CD as the wall material through a spray-drying method. mdpi.comresearcher.life This process was designed to overcome the volatility and instability of this compound, thereby improving its storage and usability. mdpi.comresearcher.life The embedding process is a spontaneous exothermic reaction, as indicated by negative changes in Gibbs free energy, enthalpy, and entropy. researchgate.netresearcher.life Nuclear magnetic resonance (NMR) spectroscopy has revealed that the this compound molecule enters the larger opening of the HP-β-CD cavity and interacts with the inner wall at the smaller end. researchgate.netresearcher.life

The stability of the encapsulated this compound is significantly improved, as shown by differential scanning calorimetry and release rate studies at various temperatures. researchgate.netresearcher.life The encapsulation efficiency is notably high, with reported embedding rates of up to 96.3%. researchgate.netresearcher.life The loading capacity of this compound in β-cyclodextrin has been determined to be approximately 8.5%. researchgate.net

Table 1: this compound Encapsulation Data

ParameterValueSource
Wall MaterialHydroxypropyl-β-cyclodextrin (HP-β-CD) mdpi.comresearcher.life
Encapsulation MethodSpray Drying mdpi.comresearcher.life
Embedding Rate96.3% researchgate.netresearcher.life
This compound Loading Capacity (in β-cyclodextrin)~8.5% researchgate.net
Thermodynamic ProfileSpontaneous and Exothermic researchgate.netresearcher.life

Role in Biodiesel Production (Related Compounds)

While this compound itself is not directly used in large-scale biodiesel production, its simpler analogue, methyl acetate, plays a significant role in alternative biodiesel synthesis routes. researchgate.netarena-petrogas.comresearchgate.net Traditionally, biodiesel is produced through the transesterification of triglycerides with methanol (B129727), which generates glycerol (B35011) as a byproduct. researchgate.net The market oversupply of glycerol has driven research into glycerol-free production methods. kyoto-u.ac.jp

An alternative process, known as interesterification, uses methyl acetate as an acyl acceptor instead of methanol. researchgate.netresearchgate.net This reaction converts triglycerides into fatty acid methyl esters (FAME), the primary components of biodiesel, and triacetin (B1683017). researchgate.netkyoto-u.ac.jp A key advantage of this method is that triacetin is soluble in biodiesel and can be blended with it for use as fuel, unlike glycerol. researchgate.net This process avoids the production of a low-value byproduct and can even enhance the fuel properties. researchgate.netrepec.org

The interesterification reaction can be catalyzed by enzymes, such as lipase (B570770), or conducted under supercritical conditions. researchgate.netresearchgate.netkyoto-u.ac.jp Research has shown that using immobilized lipase from Bacillus subtilis with a 1:12 molar ratio of oil to methyl acetate can achieve significant biodiesel yields. researchgate.net The supercritical methyl acetate method has also been proven effective, converting triglycerides into FAME and triacetin. kyoto-u.ac.jp To enhance the reaction rate and yield at lower temperatures, additives like aqueous acetic acid have been successfully employed. kyoto-u.ac.jp For instance, the addition of 10wt% aqueous acetic acid at 300°C and 20MPa resulted in high yields of FAME (96.8wt%) and triacetin (12.9wt%). kyoto-u.ac.jp

This non-alcohol route is considered more environmentally friendly as it can utilize non-toxic reagents and can be applied to various oil sources, including waste cooking oil and non-edible oils like Pongamia pinnata oil. researchgate.netrepec.orgsolidstatetechnology.us

Development of Green Chemistry Initiatives for this compound Production

Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of chemicals, including esters like this compound. rsc.org These initiatives focus on aspects such as waste prevention, the use of renewable feedstocks, and energy efficiency.

The production of esters like this compound traditionally involves the reaction of an alcohol (menthol) with an acid or its derivative. Green chemistry encourages the use of bio-based starting materials. slchemtech.com Menthol itself can be derived from natural sources like peppermint oil. For the acetate portion, bio-based acetic acid or methyl acetate can be utilized. aalto.fi Bio-based methyl acetate is gaining interest as it reduces the carbon footprint and dependence on fossil fuels. slchemtech.com The feedstocks for these bio-based chemicals can include agricultural products or waste streams. aalto.fi

Recycling is another cornerstone of green chemistry in chemical production. altiras.com In the context of ester synthesis, this involves the recovery and reuse of unreacted starting materials and catalysts. epchems.comblogspot.com For example, in the production of methyl acetate, unreacted methanol and acetic acid can be separated through distillation and recycled back into the reactor, which significantly improves efficiency and reduces waste. epchems.comblogspot.com Solvent recovery systems can also be implemented to reclaim and reuse solvents used in the process. epchems.com

The development of biocatalytic synthesis routes, which use enzymes, aligns with green chemistry principles by operating under mild conditions and reducing energy consumption and waste. researchgate.netiptsalipur.org Furthermore, chemical recycling techniques can be applied to break down waste products into valuable feedstocks for new chemical production. mdpi.com

Menthyl Acetate in Natural Products Chemistry and Phytochemistry

Occurrence and Variation in Essential Oils

Menthyl acetate (B1210297) is a naturally occurring organic compound found as a constituent in the essential oils of several plants, most notably in peppermint (Mentha piperita). sbblgroup.comchemicalbook.comnih.govlandema.com Its concentration in these oils can vary significantly, influenced by a range of factors. scispace.comkirj.ee

The amount of menthyl acetate in peppermint oil can range from negligible to over 20%. kirj.eenih.gov For instance, studies have reported concentrations from 0.3% to 9.2% in various European peppermint oils, and between 3.5% and 4.5% in oils from Eastern Slovakia. kirj.eenih.gov In some cultivars from the western Himalayan region of India, this compound levels in Mentha arvensis were found to be between 0.5% and 5.3%. scispace.com Research on Mentha piperita grown in Brazil has shown this compound content to be as high as 35.01%. researchgate.net

Table 1: this compound Concentration in Various Mentha Species Essential Oils

Mentha SpeciesGeographical OriginThis compound Concentration (%)Reference
Mentha piperitaEurope0.3 - 9.2 kirj.ee
Mentha piperitaEastern Slovakia3.5 - 4.5 nih.gov
Mentha arvensisWestern Himalayas, India0.5 - 5.3 scispace.com
Mentha piperitaBrazil35.01 researchgate.net
Mentha piperitaNorthern ItalyIncreases with crop aging ishs.org

The concentration of this compound in Mentha piperita essential oil is not static and is influenced by several key factors:

Harvesting Time and Plant Age: The developmental stage of the plant at the time of harvest significantly impacts the chemical composition of the essential oil. tandfonline.comagriculturejournals.cz Generally, as the peppermint plant matures, the concentration of this compound tends to increase. researchgate.netsemanticscholar.org One study noted an increase in this compound levels well before flowering, a trend that continued as the plant developed. perfumerflavorist.com Another study found that the aging of the crop led to oils with higher this compound content. ishs.org Conversely, research has also shown a decrease in this compound content from the first to the second year of growth during spring and summer, but an increase during the winter of the second year. scielo.br

Environmental Conditions: Factors such as day length, temperature, and light intensity can affect the biosynthesis of essential oil components. utas.edu.au For example, a long photoperiod is crucial for the development and yield of peppermint, which in turn influences the oil's composition. semanticscholar.org

Drying Methods: The post-harvest handling of peppermint leaves can alter the essential oil profile. Some drying methods, such as using a microwave, have been shown to increase the percentage of this compound compared to fresh leaves. tandfonline.com

Cultivar and Genetics: Different cultivars of Mentha piperita can exhibit variations in their essential oil composition, including the levels of this compound. perfumerflavorist.com

Agricultural Practices: The use of fertilizers and irrigation can also play a role. For instance, the application of biosolid has been observed to favor the synthesis of this compound. semanticscholar.orgscielo.br

Table 2: Influence of Factors on this compound Concentration in Mentha piperita Oil

FactorEffect on this compound ConcentrationReference
Plant MaturationGenerally increases researchgate.netsemanticscholar.org
Crop AgingIncreases ishs.org
Seasonal VariationDecreases in spring/summer (year 1 vs 2), increases in winter (year 2) scielo.br
Microwave DryingIncreases tandfonline.com
Biosolid ApplicationFavors synthesis semanticscholar.orgscielo.br

Biosynthetic Pathways and Metabolic Interconnections

The biosynthesis of this compound is intricately linked to the metabolic pathways of other key monoterpenes in peppermint, namely menthol (B31143) and menthone.

This compound is formed through the esterification of menthol. nih.govnih.gov Specifically, it is synthesized via an acetyl coenzyme A-dependent acetylation of (-)-menthol. nih.govnih.gov This reaction is catalyzed by a soluble enzyme, an acyl-CoA:alcohol transacetylase, found in peppermint leaves and flowers. nih.govnih.gov

The precursor to menthol is menthone. The biosynthesis of monoterpenes in peppermint begins with geranyl diphosphate, which is cyclized to form limonene (B3431351). frontiersin.org Through a series of enzymatic reactions, limonene is converted to (+)-pulegone. pnas.org Pulegone then serves as a branchpoint intermediate. pnas.org It can be reduced to form (-)-menthone (B42992) or converted to (+)-menthofuran. pnas.orgnih.gov Menthone is then further reduced to produce the diastereomers (-)-menthol and (+)-neomenthol. nih.govnih.gov Finally, a portion of the (-)-menthol is acetylated to yield (-)-menthyl acetate. nih.gov

The ratio of menthol to menthone changes as the plant develops, with menthol and this compound levels typically increasing while menthone levels decrease. perfumerflavorist.com This suggests a sequential conversion process where menthone is a precursor to menthol, which is then esterified to form this compound.

The reduction of menthone to menthol is a critical step in the biosynthetic pathway leading to this compound. This conversion is catalyzed by specific reductase enzymes. In peppermint, two distinct NADPH-dependent ketoreductases are responsible for the reduction of the C3-carbonyl of (-)-menthone: nih.govnih.gov

(-)-Menthone:(-)-(3R)-menthol reductase (MMR): This enzyme primarily converts (-)-menthone to (-)-(3R)-menthol. nih.govnih.gov

(-)-Menthone:(+)-(3S)-neomenthol reductase (MNR): This enzyme mainly reduces (-)-menthone to (+)-(3S)-neomenthol. nih.govnih.gov

These menthone reductases belong to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov

Furthermore, the formation of menthone itself from (+)-pulegone is catalyzed by (+)-pulegone reductase (PR) , an NADPH-dependent enzyme. uniprot.orgfrontiersin.orgresearchgate.net This enzyme specifically reduces the double bond of (+)-pulegone to produce both (-)-menthone and (+)-isomenthone. uniprot.org The activity of these reductase enzymes is crucial in determining the pool of menthol available for the subsequent synthesis of this compound.

Environmental and Safety Considerations in Menthyl Acetate Research Excluding Exposure/toxicity to Humans/animals

Environmental Impact of Menthyl Acetate (B1210297) Production and Hydrolysis

The production and application of menthyl acetate, particularly in perfumery, may lead to its release into the environment through various waste streams. nih.gov The environmental fate of this compound is determined by its physical and chemical properties. Once released, it is expected to exist as a vapor in the atmosphere, where it degrades through reactions with photochemically-produced hydroxyl radicals, with an estimated half-life of 21 hours. nih.gov

If released into water, this compound is anticipated to adsorb to suspended solids and sediment. nih.gov Its hydrolysis, the chemical breakdown in the presence of water, yields menthol (B31143) and acetic acid. In soil, it is expected to have low mobility due to adsorption to organic matter. nih.gov

Environmental CompartmentExpected Fate and BehaviorReference
AirExists as a vapor; degrades via reaction with hydroxyl radicals (21-hour estimated half-life). nih.gov
WaterExpected to adsorb to suspended solids and sediment; subject to hydrolysis. nih.gov
SoilExpected to have no mobility due to adsorption to organic matter. nih.gov

Energy Efficiency and Waste Heat Recovery in Production Processes

Process ImprovementDescriptionImplied Environmental BenefitReference
Integrated Reaction-SeparationA single reaction-separation cauldron is used for the reaction, acetic acid recovery, and product recovery, eliminating the need for a separate washing cauldron.Reduced equipment footprint, lower capital investment, and improved production efficiency, leading to lower energy consumption. google.com

Sustainable Production Methods and Recycling

Sustainable production of this compound is advanced through green chemistry principles, including the use of renewable feedstocks and process intensification.

A key aspect of sustainable synthesis is the sourcing of precursors. This compound can be produced from menthol, which is naturally abundant in and can be extracted from essential oils of plants like Mentha arvensis. norex.in This provides a renewable alternative to fully synthetic routes.

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Routes and Catalysts

The synthesis of menthyl acetate (B1210297) is a mature field, yet significant opportunities exist for innovation, particularly in the development of more sustainable and efficient catalytic systems.

Future research is likely to focus on several key areas:

Heterogeneous Catalysis: While solid acid catalysts like Amberlyst 15 have proven effective for the esterification of acetic acid with methanol (B129727) to produce methyl acetate, research into novel heterogeneous catalysts for menthyl acetate synthesis is ongoing. researchgate.net The development of catalysts with high surface area, tunable acidity, and enhanced stability will be crucial for improving reaction rates and simplifying product purification. ustc.edu.cnaip.org

Enzymatic and Biocatalytic Routes: The use of lipases for the enantioselective synthesis of this compound is a well-established and promising area. utm.myresearchgate.netgoogle.com Future work will likely involve the discovery and engineering of novel lipases with improved substrate specificity, thermal stability, and tolerance to organic solvents. researchgate.netresearchgate.net Immobilization techniques, such as the use of cross-linked enzyme aggregates, will continue to be refined to enhance enzyme reusability and process efficiency. researchgate.netresearchgate.net

Ionic Liquids as Reaction Media: Ionic liquids have emerged as promising "green" solvents for enzymatic reactions, offering advantages such as enhanced enzyme stability and activity. sioc-journal.cnresearchgate.net Research has shown that certain symmetrical 1,3-dialkylimidazolium ionic liquids can significantly improve the conversion of l-menthol (B7771125) to l-menthyl acetate compared to conventional organic solvents. sioc-journal.cnresearchgate.net Further exploration of task-specific ionic liquids could lead to even more efficient and sustainable synthetic processes.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the esterification of acetic acid and methanol, suggesting its potential for the synthesis of this compound. uctm.edu This method can lead to higher conversion rates in shorter reaction times compared to conventional heating methods. uctm.edu

Novel Acylating Agents: Studies have compared the effectiveness of different acylating agents, such as glacial acetic acid, acetic anhydride (B1165640), and acetyl chloride, in the esterification of menthol (B31143). aip.org Acetyl chloride was found to be the most effective in terms of yield and content of this compound. aip.org Further investigation into novel and more reactive acylating agents could lead to improved synthetic efficiency.

Table 1: Comparison of Catalytic Systems for Acetate Ester Synthesis

Catalyst/SystemReactantsKey Findings
Heterogeneous Catalysts
Cu/HMORDimethyl ether, Carbon monoxideIon-exchange prepared catalyst showed high activity due to synergistic effects. ustc.edu.cnaip.org
Indion 180Acetic acid, MethanolEffective in simple batch reactive distillation for methyl acetate production.
Amberlyst 15Acetic acid, MethanolEffective solid acid catalyst for esterification. researchgate.net
Enzymatic Catalysts
Candida rugosa lipase (B570770)(±)-Menthol, Acetic anhydrideCatalyzes enantioselective synthesis of (-)-menthyl acetate. utm.mygoogle.com
Pseudomonas cepacia lipasel-Menthol, Acetic anhydrideShows high activity and stability in ionic liquids. sioc-journal.cnresearchgate.net
Burkholderia cepacia ATCC 25416dl-Menthyl acetateWhole-cell lipase exhibits high enantioselectivity for l-menthol production. researchgate.net
Alternative Methodologies
Microwave-assisted esterificationAcetic acid, MethanolIncreased reaction rate and conversion to methyl acetate. uctm.edu
Ionic Liquids (e.g., [DiBIM][PF6])l-Menthol, Acetic anhydrideSuperior reaction medium compared to conventional organic solvents. sioc-journal.cnresearchgate.net

Deeper Understanding of Structure-Activity Relationships

While the basic structure of this compound is well-understood, a more profound comprehension of the relationship between its molecular structure and its biological and chemical activities is an active area of research.

Key areas for future investigation include:

Conformational Analysis: Advanced spectroscopic techniques, such as broadband rotational spectroscopy, combined with quantum chemical calculations, have enabled the detailed conformational analysis of this compound, revealing the presence of multiple conformers. researchgate.net A deeper understanding of the conformational landscape is crucial for explaining its interactions with biological receptors and its physical properties.

Receptor Interactions: this compound is known to interact with sensory receptors, contributing to its characteristic cooling sensation. Further studies are needed to elucidate the precise molecular mechanisms of these interactions, including the role of different stereoisomers.

Influence of the Acetyl Group: The acetyl group significantly modifies the properties of menthol. Research has shown that the esterification of menthol to this compound alters its odor profile, making it milder and less minty. takasago.comchemicalbook.com A systematic investigation into how modifications of the acetyl group (e.g., chain length, branching) affect the sensory and biological properties of the molecule would be highly valuable.

Advanced Material Science Applications (excluding direct applications)

The unique properties of this compound and its derivatives make them interesting candidates for the development of advanced materials. While direct applications are excluded from this discussion, the fundamental chemistry of this compound can inform the design of new materials.

Emerging research in this area includes:

Inclusion Complexes: this compound can form inclusion complexes with host molecules like β-cyclodextrin. researchgate.net These complexes can be used to control the release of this compound, which is relevant for applications in fragrance and flavor delivery systems. researchgate.net Future research could explore the use of other host molecules and the development of stimuli-responsive release systems.

Polymer Chemistry: The ester functional group in this compound makes it a potential building block for the synthesis of novel polymers. While not a direct application of this compound itself, the principles of its reactivity can be applied to the design of monomers for polymerization, leading to materials with tailored properties.

Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental studies is becoming increasingly important in chemical research. For this compound, this integrated approach can provide unprecedented insights into its behavior.

Future directions in this area include:

Quantum Chemistry Calculations: Computational methods are being used to study the kinetics of reactions involving acetate esters, such as H-atom abstraction. osti.govpolimi.itlu.se These calculations provide valuable data for the development of detailed chemical kinetic models. osti.govlu.se

Molecular Dynamics Simulations: Simulations can be used to study the conformational dynamics of this compound and its interactions with solvents and biological molecules. acs.org This can provide a molecular-level understanding of its properties and activities.

Predictive Modeling: The development of quantitative structure-activity relationship (QSAR) models can help to predict the properties and activities of new this compound derivatives, guiding the design of molecules with desired characteristics. lgcstandards.com

Table 2: Application of Computational and Experimental Methodologies to Acetate Esters

MethodologyApplicationKey Insights
Computational
Quantum ChemistryH-atom abstraction from methyl acetateProvides rate constants for kinetic modeling. osti.govpolimi.itlu.se
Molecular DynamicsConformational analysis of (2,2)-Bis(indol-1-yl-methyl)acetateSuggests the importance of the hydrophobic effect in stacking interactions. acs.org
Experimental
Broadband Rotational SpectroscopyConformational analysis of this compoundIdentified two conformers in the gas phase. researchgate.net
Gas Chromatography (GC)Analysis of reaction productsUsed to determine the concentration and purity of methyl and this compound in various synthetic processes. researchgate.net
Integrated
Combustion StudiesOxidation of methyl and ethyl acetateCombination of shock tube experiments, laminar burning velocity measurements, and kinetic modeling provides a comprehensive understanding of combustion chemistry. osti.govlu.se

Bioprospecting for New this compound-Producing Organisms or Enzymes

Nature remains a vast and largely untapped resource for novel biocatalysts. Bioprospecting for new microorganisms or enzymes capable of producing this compound could lead to more efficient and sustainable production methods.

Key research avenues include:

Screening of Microbial Diversity: Systematic screening of bacteria, fungi, and yeasts from diverse environments could identify new strains that produce lipases or esterases with high activity and selectivity for this compound synthesis or hydrolysis. researchgate.netresearchgate.net For instance, Burkholderia cepacia has been identified as a source of a highly enantioselective lipase for the hydrolysis of dl-menthyl acetate. researchgate.net

Metagenomic Approaches: Metagenomics allows for the exploration of the genetic potential of unculturable microorganisms, providing access to a wider range of novel enzymes.

Enzyme Evolution and Engineering: Once a promising enzyme is identified, protein engineering techniques can be used to improve its properties, such as substrate specificity, stability, and catalytic efficiency.

Plant-Derived Enzymes: Research has identified and partially purified an acetyl coenzyme A-dependent transacetylase from peppermint (Mentha piperita) leaves that is responsible for the acetylation of (-)-menthol to (-)-menthyl acetate. nih.gov Further characterization of this and similar plant enzymes could provide valuable insights for biocatalyst development. It has been noted that the type of acetate ester synthesized in mint is more dependent on the available alcohol than the specificity of the transacetylase. nih.gov

The biosynthetic relationship between menthol and this compound is influenced by environmental factors. For example, stress conditions can lead to an increase in this compound content while decreasing menthol content, likely due to the regulation of enzymes in the terpene pathway. Understanding these regulatory mechanisms could inform strategies for enhancing this compound production in natural systems or engineered organisms.

Q & A

Basic: What analytical methods are commonly used to quantify menthyl acetate in essential oils, and what parameters ensure accuracy?

Methodological Answer:
Gas chromatography-mass spectrometry (GC-MS) is the standard method for quantifying this compound in essential oils. Key parameters include:

  • Column selection : Polar capillary columns (e.g., DB-WAX) for separating terpenoids.
  • Internal standards : Use of compounds like n-alkanes for retention index calibration.
  • Temperature programming : Gradients from 60°C to 250°C to resolve volatile components.
    Validation requires linearity checks (R² > 0.99), recovery tests (85–115%), and reproducibility assessments (RSD < 5%) . For complex matrices (e.g., Mentha piperita), solid-phase microextraction (SPME) may enhance sensitivity .

Advanced: How can researchers optimize enzymatic synthesis of this compound using rational enzyme design?

Methodological Answer:
Rational enzyme design focuses on modifying esterase active sites to enhance substrate accessibility. For example:

  • Mutagenesis : Substituting residues near the catalytic triad (e.g., I208A mutation in Pyrobaculum calidifontis esterase) increases tunnel size, improving (–)-menthol binding .
  • Activity assays : Monitor conversion rates via HPLC or GC (Table 1, ).
  • Enantiomeric excess (e.e.) : Use chiral columns to confirm stereoselectivity. Mutants like PestE_N288F show >95% e.e. for L-menthyl acetate .

Advanced: How do environmental factors (e.g., soil composition) influence this compound biosynthesis in Mentha species?

Methodological Answer:
Controlled studies reveal:

  • Nutrient availability : Excessive nitrogen from biosolids reduces this compound content (40.55% to <30%) by altering terpenoid pathway flux .
  • Heavy metal stress : Cadmium exposure shifts biosynthesis toward menthone, reducing acetate esters .
  • Experimental design : Use factorial ANOVA to isolate nutrient effects, with gas chromatography-flame ionization detection (GC-FID) for compositional analysis .

Basic: What spectroscopic techniques are suitable for characterizing this compound’s molecular structure?

Methodological Answer:

  • Rotational spectroscopy : Identifies conformers in the 2–12 GHz range. For this compound, two conformers were detected, with barrier heights (~1 kJ/mol) for methyl group internal rotation .
  • NMR : 13C^{13}\text{C} NMR distinguishes acetate methyl groups (δ 20–22 ppm) and cyclohexyl carbons (δ 25–50 ppm) .
  • Isotopic labeling : 13C^{13}\text{C}-isotopologues confirm carbon backbone assignments .

Advanced: How can molecularly imprinted polymers (MIPs) improve selective adsorption of this compound?

Methodological Answer:

  • Template design : Optimize monomer-to-template ratios (e.g., 1:4:16 for this compound:methacrylic acid:ethylene glycol dimethacrylate) to achieve binding capacities of 5.09 mg/g .
  • Selectivity testing : Calculate separation factors (α = 1.46 for this compound vs. menthol) using HPLC .
  • Applications : MIPs increase this compound purity in peppermint oil from ~9.9% to 14.65% post-extraction .

Basic: What are the key challenges in replicating this compound content data across studies?

Methodological Answer:
Discrepancies arise from:

  • Extraction variability : Hydrodistillation vs. supercritical CO₂ extraction alters yield and composition .
  • Cultivar differences : Genetic variations in Mentha species affect baseline acetate levels (e.g., 27.3% in some cultivars vs. 40.55% in biosolid-grown plants) .
  • Analytical calibration : Inconsistent internal standard use (e.g., n-tetradecane vs. n-hexadecane) impacts quantification .

Advanced: How can researchers resolve contradictions in reported correlations between this compound and menthol content?

Methodological Answer:

  • Meta-analysis : Pool datasets from multiple studies (e.g., ISO 3515:2002 vs. ISO 856:2006 standards) to assess universal trends .
  • Statistical modeling : Multivariable regression shows a negative correlation (r = –0.72) between this compound and menthol, modulated by cultivar-specific enzyme activity (e.g., menthone:menthol reductase) .
  • Controlled experiments : Grow plants under standardized conditions to isolate biosynthetic pathway interactions .

Basic: What protocols ensure reproducibility in this compound synthesis via esterification?

Methodological Answer:

  • Catalyst selection : Use lipases (e.g., Candida antarctica Lipase B) immobilized on acrylic resin for >90% conversion .
  • Reaction monitoring : Track progress via FTIR (C=O ester peak at 1740 cm⁻¹) or GC-MS .
  • Purification : Distillate collection at 98–100°C under reduced pressure (10 mmHg) minimizes degradation .

Advanced: How does this compound’s conformational flexibility impact its stability in fragrance formulations?

Methodological Answer:

  • Accelerated stability tests : Expose formulations to 40°C/75% RH for 12 weeks. GC-MS analysis reveals <5% degradation due to low-energy conformers resisting hydrolysis .
  • Molecular dynamics simulations : Predict shelf life by modeling ester bond cleavage rates under varying pH (optimum stability at pH 5–6) .

Basic: What are the ethical and reporting standards for publishing this compound research?

Methodological Answer:

  • Data transparency : Fully disclose chromatographic conditions, statistical methods (e.g., SPSS for ANOVA), and raw data availability .
  • Ethical compliance : Adhere to Nagoya Protocol for plant genetic resources and declare conflicts of interest (e.g., funding from flavor/fragrance companies) .
  • Structural reporting : Include CAS No. 16409-45-3 (L-menthyl acetate) and EC No. 220-076-0 to avoid ambiguity .

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